molecular formula C16H15N3O2S B4941598 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B4941598
M. Wt: 313.4 g/mol
InChI Key: JVGQWSWJKCKTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TMA-2 and is a derivative of amphetamine.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed that this compound interacts with specific proteins or enzymes in the body, leading to its observed effects. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its fluorescent properties are likely due to its ability to bind to amyloid fibrils and emit fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer properties. In vivo studies have shown that this compound can cross the blood-brain barrier and bind to amyloid fibrils in the brain, making it a potential tool for diagnosing and monitoring neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for detecting amyloid fibrils, making it a useful tool for studying neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and determine its potential as a therapeutic agent. Another direction is to study its interactions with specific proteins or enzymes in the body to better understand its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in diagnosing and monitoring neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 4-methylphenylacetone with thiosemicarbazide to form 4-methylphenylacetone thiosemicarbazone. This compound is then reacted with 2-bromoacetophenone to form 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. The synthesis of this compound has been reported in several research articles and is considered a straightforward procedure.

Scientific Research Applications

2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for detecting amyloid fibrils. This compound has been shown to bind to amyloid fibrils and emit fluorescence, making it a potential tool for diagnosing and monitoring diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-4-6-12(7-5-11)9-14(20)17-10-15-18-16(19-21-15)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGQWSWJKCKTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

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